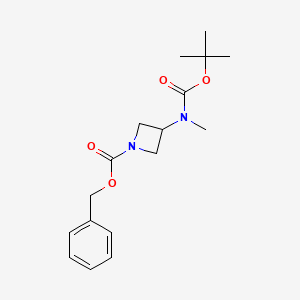
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine-3-carboxylic acid derivatives. The process involves the condensation of epichlorohydrin with benzhydrylamine to form an intermediate alcohol, which is then mesylated. The mesylate is displaced with potassium iodide in dimethyl sulfoxide (DMSO) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium iodide in DMSO are commonly used.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Deprotection: The major product is the free amine after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-iodoazetidine-1-carboxylate: Another Boc-protected azetidine derivative used in similar synthetic applications.
tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate: A related compound with a different substituent on the azetidine ring.
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18(4)14-10-19(11-14)16(21)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMSIBWFYMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
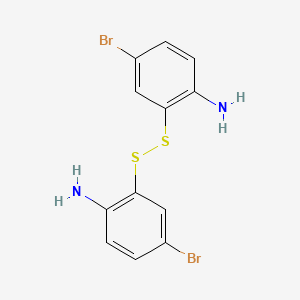
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)
![Bis[5-chloropyridin-2-yl] disulfide](/img/structure/B8238065.png)
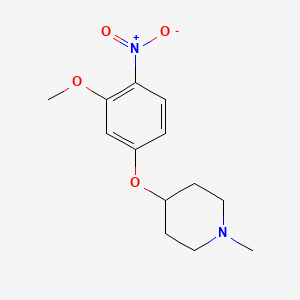
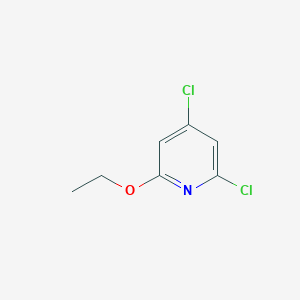
![Tert-butyl[3-(bromomethyl)phenoxy]acetate](/img/structure/B8238082.png)
![tert-butyl (3R)-3-[(2-aminophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238086.png)
![tert-butyl (3R)-3-[(2-nitrophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238091.png)
![tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238094.png)
![tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B8238102.png)
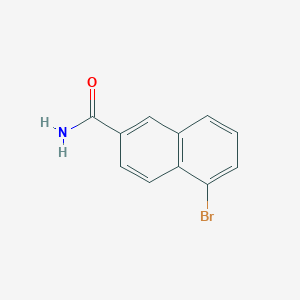
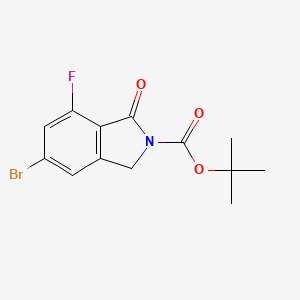
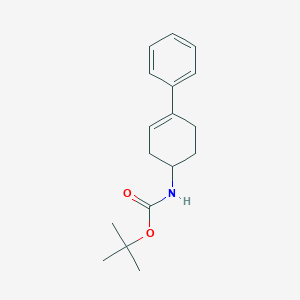
![1-[Azido(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B8238143.png)
